Cas no 166733-03-5 (Cyclosporin A,5-(N-methyl-D-valine)-6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI))

Cyclosporin A,5-(N-methyl-D-valine)-6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI) structure
166733-03-5 structure
Product Name:Cyclosporin A,5-(N-methyl-D-valine)-6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI)
Numero CAS:166733-03-5
MF:C59H107N11O12
MW:1162.5473959446
CID:186310
PubChem ID:474052
Update Time:2025-04-19

Cyclosporin A,5-(N-methyl-D-valine)-6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclosporin A,5-(N-methyl-D-valine)-6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI)
    • (3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28
    • Cyclosporin A, 5-(N-methyl-D-valine)-6-(threo-3-hydroxy-N-methyl-L-leucine)-
    • [MeLeu(3-OH)1]-CsA, D-MeVal11 Derivative
    • [D-MeVal(11), L-MeLeu(3-OH)1]CsA
    • 166733-03-5
    • DTXSID90168168
    • (D-MeVal(11), L-MeLeu(3-OH)1)CsA
    • Inchi: 1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47+,48-,49+/m0/s1
    • Chiave InChI: ZWSDLBLNECTKMP-JZEAWIMVSA-N
    • Sorrisi: O[C@H](C(C)C)[C@H]1C(N[C@H](C(N(C)CC(N(C)[C@H](C(N[C@H](C(N(C)[C@H](C(N[C@@H](C)C(N[C@H](C)C(N(C)[C@H](C(N(C)[C@H](C(N(C)[C@@H](C(N1C)=O)C(C)C)=O)CC(C)C)=O)CC(C)C)=O)=O)=O)CC(C)C)=O)C(C)C)=O)CC(C)C)=O)=O)CC)=O

Proprietà calcolate

  • Massa esatta: 1161.81071
  • Massa monoisotopica: 1161.81
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 82
  • Conta legami ruotabili: 13
  • Complessità: 2220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 279Ų

Proprietà sperimentali

  • Densità: 1.019
  • Punto di ebollizione: 1273.1°C at 760 mmHg
  • Punto di infiammabilità: 723.7°C
  • Indice di rifrazione: 1.464
  • PSA: 278.8
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd